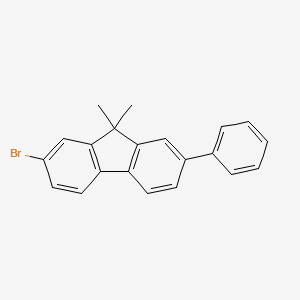
2-Bromo-9,9-dimethyl-7-phenyl-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-9,9-dimethyl-7-phenyl-9H-fluorene is a chemical compound with the molecular formula C21H17Br. It is a derivative of fluorene, characterized by the presence of a bromine atom at the 2-position, two methyl groups at the 9-position, and a phenyl group at the 7-position. This compound is known for its high electron delocalization and fluorescence properties, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-9,9-dimethyl-7-phenyl-9H-fluorene can be synthesized through several methods. One common approach involves the bromination of 9,9-dimethyl-7-phenyl-9H-fluorene using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction typically occurs at room temperature or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-9,9-dimethyl-7-phenyl-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Grignard reagents, organolithium compounds, solvents like ether or THF, room temperature to reflux conditions.
Oxidation: Potassium permanganate, chromium trioxide, solvents like acetone or dichloromethane, room temperature to elevated temperatures.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the reagent used.
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
2-Bromo-9,9-dimethyl-7-phenyl-9H-fluorene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and other electronic devices
Mechanism of Action
The mechanism of action of 2-Bromo-9,9-dimethyl-7-phenyl-9H-fluorene is primarily related to its ability to participate in electron delocalization and conjugation. This property makes it an effective material for use in electronic devices, where it can facilitate charge transport and emission of light. The compound interacts with molecular targets through π-electron interactions, contributing to its high fluorescence and electron mobility .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-9,9-dimethylfluorene: Lacks the phenyl group at the 7-position, resulting in different electronic properties.
2,7-Dibromo-9,9-dimethylfluorene: Contains an additional bromine atom at the 7-position, affecting its reactivity and applications.
2-Bromo-9,9-diphenylfluorene: Contains an additional phenyl group at the 9-position, altering its steric and electronic characteristics
Uniqueness
2-Bromo-9,9-dimethyl-7-phenyl-9H-fluorene is unique due to the specific arrangement of its substituents, which imparts distinct electronic and fluorescent properties. This makes it particularly valuable in applications requiring high electron mobility and fluorescence, such as in OLEDs and biological imaging .
Properties
Molecular Formula |
C21H17Br |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
2-bromo-9,9-dimethyl-7-phenylfluorene |
InChI |
InChI=1S/C21H17Br/c1-21(2)19-12-15(14-6-4-3-5-7-14)8-10-17(19)18-11-9-16(22)13-20(18)21/h3-13H,1-2H3 |
InChI Key |
MHIHHDLETNVZHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C3=CC=CC=C3)C4=C1C=C(C=C4)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


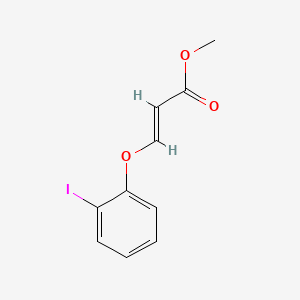
![[cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol](/img/structure/B14010012.png)

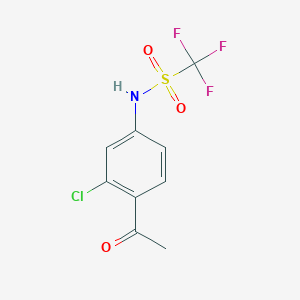

![3-(4-{(z)-[4-(2,3-Dioxopropyl)phenyl]-nno-azoxy}phenyl)-2-oxopropanal](/img/structure/B14010043.png)
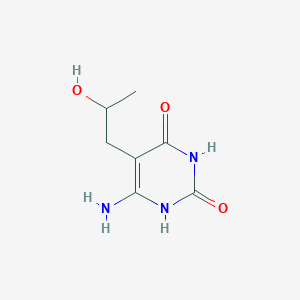

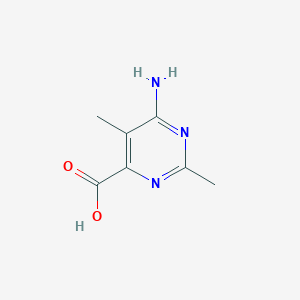


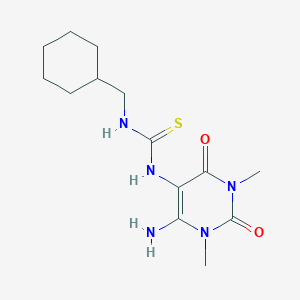
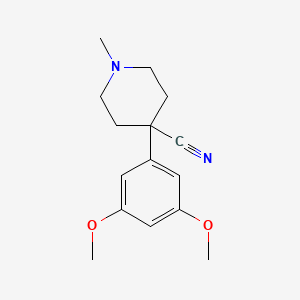
![n-(4-{[2-(4-Methylcyclohexylidene)hydrazinyl]sulfonyl}phenyl)acetamide](/img/structure/B14010075.png)
